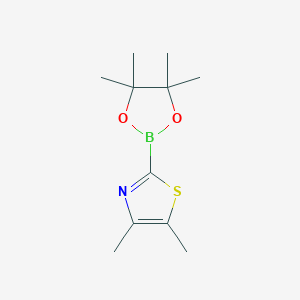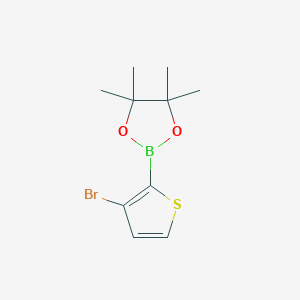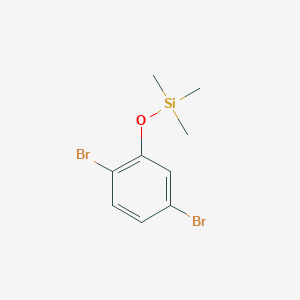![molecular formula C5H10ClF2NO2S B13453201 (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a difluoromethylthio group, and a butanoic acid backbone, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride typically involves the introduction of the difluoromethylthio group into the butanoic acid backbone. One common method is the nucleophilic transfer of a difluoromethyl group to a suitable precursor. This can be achieved through metal-free approaches or metal-catalyzed reactions, depending on the desired reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize difluoromethylation reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the compound, ensuring the (2S) configuration is preserved .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have diverse applications in different fields of research .
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-4-[(methylthio)butanoic acid hydrochloride: Similar structure but with a methylthio group instead of a difluoromethylthio group.
(2S)-2-amino-4-[(ethylthio)butanoic acid hydrochloride: Contains an ethylthio group.
(2S)-2-amino-4-[(trifluoromethylthio)butanoic acid hydrochloride: Features a trifluoromethylthio group .
Uniqueness
The presence of the difluoromethylthio group in (2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride imparts unique properties, such as enhanced lipophilicity and hydrogen bond donor ability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogues .
Propiedades
Fórmula molecular |
C5H10ClF2NO2S |
|---|---|
Peso molecular |
221.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(difluoromethylsulfanyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11-2-1-3(8)4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H/t3-;/m0./s1 |
Clave InChI |
LDXZEEIGUNWVOB-DFWYDOINSA-N |
SMILES isomérico |
C(CSC(F)F)[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C(CSC(F)F)C(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Azaspiro[3.5]nonan-1-one](/img/structure/B13453149.png)
dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)

![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)

![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)





